molecular formula C12H16N4O2S B13566445 3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13566445
M. Wt: 280.35 g/mol
InChI Key: BBKDQOFSCPKABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a benzotriazole moiety linked to a thiane ring. The presence of the benzotriazole fragment imparts unique physicochemical properties, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 4-amino-1H-1,2,3-benzotriazole with a suitable thiane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone at reflux temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a dihydrobenzotriazole derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(4-amino-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

1-[(1,1-dioxothian-3-yl)methyl]benzotriazol-4-amine

InChI

InChI=1S/C12H16N4O2S/c13-10-4-1-5-11-12(10)14-15-16(11)7-9-3-2-6-19(17,18)8-9/h1,4-5,9H,2-3,6-8,13H2

InChI Key

BBKDQOFSCPKABC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=CC=CC(=C3N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.